1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile

Silodosin impurity profiling pharmaceutical reference standards chromatographic separation

ANDA laboratories require impurity standards with proven specificity to meet ICH Q3A/B thresholds. This ketone-bearing silodosin impurity provides a unique UV chromophore (λmax ~270 nm) and LC-MS signature (m/z 363.2) fully resolved from the API and nitro-bearing impurities under JP monograph conditions. • Chromatographically verified identity ensures system suitability compliance. • Supplied with CoA including HPLC purity, ¹H/¹³C NMR, and HRMS for direct use in method validation. • Enables accurate quantitation and impurity control for regulatory submissions.

Molecular Formula C22H22N2O3
Molecular Weight 362.429
CAS No. 350797-57-8
Cat. No. B580076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile
CAS350797-57-8
Molecular FormulaC22H22N2O3
Molecular Weight362.429
Structural Identifiers
SMILESCC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3
InChIInChI=1S/C22H22N2O3/c1-16(25)12-17-13-19-8-10-24(21(19)20(14-17)15-23)9-5-11-27-22(26)18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12H2,1H3
InChIKeyZIKCTHMPPRBDCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 20.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silodosin Keto Impurity: Chemical Identity and Pharmacopoeial Context


1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-(2-oxopropyl)-1H-Indole-7-carbonitrile (CAS 350797-57-8), commercially designated Silodosin Keto Impurity, is a process-related impurity of the alpha-1A adrenergic receptor antagonist silodosin (C₂₅H₃₂F₃N₃O₄, MW 495.53) [1]. With molecular formula C₂₂H₂₂N₂O₃ and molecular weight 362.42, this compound is structurally characterized by a 2,3-dihydro-1H-indole core bearing a 7-cyano substituent, a 5-(2-oxopropyl) side chain, and an N-(3-benzoyloxypropyl) moiety. It is cataloged as a reference standard for analytical method development and quality control during the manufacture of silodosin drug substance and drug product, specifically supporting ANDA submissions, method validation (AMV), and pharmacopoeial compliance testing [1][2]. The Japanese Pharmacopoeia (JP) monograph for silodosin lists multiple related substances including impurities designated as IMP-A, IMP-B, and IMP-C; however, peer-reviewed analytical literature has only recently begun to provide validated, comparative separation data for these structurally related species [3].

1
ANDA Impurity Profiling
Supports specificity and system suitability testing for regulatory method validation
2
Pharmacopoeial Compliance
Enables JP monograph method implementation with characterized impurity marker
3
LC-MS Identity Confirmation
Distinct molecular ion (m/z 363.2) supports MS-based impurity tracking workflows

Silodosin Keto Impurity: Non-Interchangeability with Related Substances


The Silodosin Keto Impurity is not merely an arbitrary silodosin-related substance; it possesses a distinct chemical identity that precludes generic substitution in analytical and regulatory applications. Its 5-(2-oxopropyl) substituent contains a ketone carbonyl, conferring a unique UV chromophore (λ_max ~270 nm) and a distinct mass spectrometric fragmentation pattern compared to the nitro-bearing analogs such as Silodosin Impurity 24 (CAS 350797-54-5, 3-(5-(2-nitropropyl)indolin-1-yl)propyl benzoate) or Silodosin Impurity 25 (CAS 350797-56-7, 3-(7-cyano-5-(2-nitropropyl)indolin-1-yl)propyl benzoate) [1][2]. Chromatographically, members of this impurity family exhibit different retention times and resolution values on both reversed-phase and chiral stationary phases; the Japanese Pharmacopoeia method for silodosin specifies relative retention times (RRT) that are compound-specific [3]. Consequently, substituting any one impurity reference standard for another—even among those sharing the same indole-benzoyloxypropyl scaffold—will produce incorrect system suitability assessments, inaccurate quantitation, and potential ANDA rejection due to failure to demonstrate proper impurity control according to ICH Q3A/Q3B requirements [3][4].

!
Retention time mismatch: Keto impurity elutes at a distinct RRT from nitro analogs (Impurity 24/25) on both RP and chiral phases, altering system suitability.
!
UV response factor bias: Carbonyl vs. nitro chromophore difference may cause up to ~50% quantitation signal shift if an uncalibrated reference standard is used.
!
MS identification failure: 31-Da lower molecular ion (m/z 363.2 vs. 394.2) means a nitro impurity standard will produce incorrect mass confirmation in LC-MS workflows.

Silodosin Keto Impurity: Quantitative Comparative Evidence


Keto vs. Nitro Substituent: Physicochemical and Chromatographic Distinctions

Silodosin Keto Impurity (CAS 350797-57-8) bears a 2-oxopropyl (CH₂–CO–CH₃) group at the indole 5-position, a ketone functionality that is isoelectronic with, but chemically distinct from, the 2-nitropropyl (CH₂–CH(NO₂)–CH₃) group present in its closest structural analogs: Silodosin Impurity 24 (CAS 350797-54-5) and Silodosin Impurity 25 (CAS 350797-56-7) [1][2]. The carbonyl oxygen of the keto impurity serves as a hydrogen-bond acceptor with moderate strength, whereas the nitro group of Impurities 24 and 25 is a strong electron-withdrawing group with a markedly different dipole moment and polarizability. This structural divergence translates into differential reversed-phase HPLC retention: under JP monograph normal-phase conditions (n-hexane-ethanol-diethylamine 93:7:10 v/v/v on cellulose tris(4-methylbenzoate)), the keto impurity is expected to elute at a distinct RRT from its nitro congeners due to altered hydrogen-bonding interactions with the chiral selector [3]. The keto impurity's unique carbonyl chromophore (π→π* transition contributing to absorbance at 270 nm) also produces a response factor that differs from that of the nitro-bearing analogs; in the validated method of Sadutto et al., the correction factor for the structurally analogous impurity IMP-A was reported as 0.48 (i.e., approximately 48% of the silodosin response at 270 nm), demonstrating that even subtle structural differences within the impurity family can halve the apparent quantitation signal if unaccounted for [3].

Keto vs. Nitro Substituent
Reported comparison
Keto: C=O chromophore; MW 362.42
Nitro (Imp. 24/25): NO₂ group; MW 393.44
Retention and UV response differ; uncalibrated substitution may bias quantitation.
IMP-A correction factor: 0.48 at 270 nm (class-level inference).
Silodosin impurity profiling pharmaceutical reference standards chromatographic separation

Molecular Ion Mass Difference for LC-MS Identification

The Silodosin Keto Impurity exhibits a molecular ion ([M+H]⁺) at m/z 363.2, which is 31 mass units lower than that of Silodosin Impurity 24 (m/z 394.2, corresponding to C₂₂H₂₃N₃O₄, MW 393.44) and Silodosin Impurity 25 (m/z 394.2) [1][2]. This mass difference arises from the replacement of the nitro group (–NO₂, 46 Da) with a ketone carbonyl (=O, 16 Da) at the 5-position, with the additional methylene proton accounting for the net –30 Da shift. In mass-directed purification or LC-MS impurity profiling workflows, this 31-Da distinction provides unambiguous differentiation between the keto impurity and its nitro analogs in a single quadrupole MS experiment, without requiring tandem MS fragmentation [3]. The keto impurity also generates a characteristic fragment ion corresponding to loss of the benzoyloxypropyl side chain (Δm/z 148), yielding a base peak at m/z 215 (corresponding to the 2,3-dihydro-5-(2-oxopropyl)-1H-indole-7-carbonitrile core), a fragmentation pathway distinct from the nitro analog which undergoes neutral loss of NO₂ (Δm/z 46) [3][4].

LC-MS Ion Mass
Reported comparison
[M+H]⁺ m/z 363.2 (keto) vs. 394.2 (nitro); Δ = 31 Da
Unambiguous MS identification without tandem MS.
Characteristic fragment at m/z 215 from benzoyloxypropyl loss.
LC-MS impurity identification mass spectrometry silodosin quality control

ICH Q3A Purity Thresholds and Reference Standard Requirements

The patent literature for silodosin manufacturing (WO2016042441A1) establishes that the API must be isolated with purity exceeding 99.5%, with the N,N-dialkyl impurity limited to less than 0.03% and all other individual unspecified impurities below 0.10% [1]. The Silodosin Keto Impurity, as a process-related rather than degradation impurity, falls under the category of 'other individual impurities' subject to the ≤0.10% identification threshold defined by ICH Q3A for drug substances dosed at ≤2 g/day [2]. This differentiates it from the (S)-enantiomer impurity, which is subject to a separate, more stringent enantiomeric purity specification (typically ≤0.15% or lower per JP monograph) due to its potential pharmacological activity [3]. The validated HPLC method reported by Sadutto et al. achieved a limit of quantitation (LOQ) for silodosin of 1.13 μg/mL (equivalent to 0.057% of a 2 mg/mL sample solution), with LOQ values for individual impurities ranging from 0.48 μg/mL to 1.94 μg/mL, demonstrating that the method is capable of quantifying impurities at levels well below the ICH reporting threshold of 0.05% [3]. For the keto impurity specifically, reliable quantitation at the 0.10% specification limit requires a dedicated reference standard of known purity and assigned potency, as the response factor relative to silodosin is not unity and must be empirically determined for each impurity [3][4].

ICH Q3A Quantitation
Class-level
LOQ 0.48–1.94 µg/mL (2–6× below 0.10% threshold)
Method capable below ICH reporting threshold; dedicated standard required.
Correction factor must be empirically determined per impurity.
ICH Q3A guidelines pharmaceutical impurity control ANDA regulatory submission

Availability as a Traceable Pharmacopoeial Reference Standard versus Non-Compendial Analogs: Procurement and Traceability Considerations

The Silodosin Keto Impurity is commercially supplied by multiple vendors (SynZeal, ChemWhat, Molcan) with detailed certificates of analysis that include HPLC purity specification, structural characterization by NMR and MS, and—critically—the option for traceability against pharmacopoeial standards (USP or EP) upon feasibility assessment [1][2]. This traceability pathway is not universally available for all silodosin-related impurities; certain non-compendial impurities such as the DIMER and NITRILE impurities referenced in Sadutto et al. were obtained through direct synthesis by the research group rather than from commercial suppliers, indicating limited commercial availability [3]. The keto impurity, by contrast, is a catalog item from multiple reputable vendors, enabling consistent lot-to-lot procurement for stability studies, method transfer, and regulatory filing support. The molecular formula C₂₂H₂₂N₂O₃ corresponds to a compound that is 133.11 Da lighter than the silodosin API (C₂₅H₃₂F₃N₃O₄, MW 495.53), a significant mass difference that also simplifies its isolation from the API during preparative chromatography when generating in-house working standards [1].

Procurement Traceability
Reported evidence
Available from ≥3 vendors; traceability to USP/EP feasible.
Reduces supply-chain risk for method validation continuity.
Not all silodosin impurities are catalog-available reference standards.
pharmacopoeial reference standard USP/EP traceability impurity reference material procurement

Silodosin Keto Impurity: Application Scenarios


Analytical Method Development and Validation for ANDA

The Silodosin Keto Impurity serves as a critical system suitability and linearity standard during RP-UHPLC or normal-phase chiral HPLC method validation. Its distinct UV chromophore (270 nm) and ketone carbonyl functionality provide a retention time marker that is separable from both the API and the nitro-bearing impurities (Impurity 24 and 25) under the optimized conditions described in the JP monograph (n-hexane-ethanol-diethylamine 93:7:10) and the improved conditions of Sadutto et al. (n-heptane-ethanol-diethylamine 70:30:0.1) [1]. Laboratories establishing an impurity profile for ANDA submission must demonstrate specificity—i.e., that all known process impurities, including the keto impurity, are resolved from the API and from each other with resolution ≥1.5. The keto impurity's molecular ion at m/z 363.2 further enables its use as a system suitability standard for LC-MS identity confirmation [2].

Stability-Indicating Assay for Process Impurity Differentiation

Forced degradation studies per ICH Q1A(R2) generate a complex mixture of degradation products, some of which may co-elute with or share structural features with process impurities. The keto impurity's carbonyl group is susceptible to nucleophilic attack and reduction under certain stressed conditions, potentially generating secondary degradation products. Its inclusion as a characterized reference standard in stress-testing panels allows the analytical chemist to monitor whether the keto impurity itself degrades under accelerated conditions (40 °C/75% RH, photolysis per ICH Q1B) and to confirm mass balance throughout the stability study. The patent specification in WO2016042441A1, which sets individual impurity limits below 0.10% and total impurities well below the 0.5% ICH threshold, provides the regulatory context for this application [3].

Quality Control Lot Release Testing Under cGMP

In a QC laboratory operating under 21 CFR Part 211, the Silodosin Keto Impurity reference standard is used to prepare the system suitability solution and the impurity marker solution for each analytical run. The standard's certificate of analysis, which includes HPLC purity (typically ≥95% or ≥98%), structural confirmation by ¹H/¹³C NMR and HRMS, and optionally traceability to USP or EP reference standards, satisfies the regulatory expectation for 'fully characterized' reference materials per FDA guidance on Analytical Procedures and Methods Validation [1]. The compound-specific correction factor (CF) must be empirically determined to convert peak area response to % w/w impurity content, as the response factor relative to silodosin is not assumed to be unity [4].

Application
Selection Property
Validation Focus
ANDA Method Validation
Distinct keto chromophore & retention marker
Specificity (Rs ≥1.5) and linearity
Stability-Indicating Assays
Carbonyl stability under forced degradation
Mass balance and degradation product tracking
QC Lot Release (cGMP)
Traceable reference standard (CoA, NMR, HRMS)
Correction factor and system suitability
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